2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Overview
Description
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 23456-39-5 . It has a molecular weight of 128.22 and its IUPAC name is 2-(3-methyl-1-pyrrolidinyl)ethanamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 128.22 and its molecular formula is C7H16N2 .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Heterocycles : The reactivity of chloral with amines, including potentially 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, leads to various products depending on the reaction conditions. This includes the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting a pathway for synthesizing novel heterocycles (Issac & Tierney, 1996).
- Amine-Functionalized Sorbents for PFAS Removal : Amine-containing sorbents, which could include or be inspired by the structure of this compound, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting an important application in environmental remediation (Ateia et al., 2019).
Environmental Science and Technology
- Carbon Dioxide Capture : Research into liquid absorption methods for carbon dioxide capture has explored various solutions, solvents, and processes. Amine-based solutions are noted for their potential, possibly including derivatives of this compound, highlighting its relevance in addressing climate change and environmental sustainability challenges (Ochedi et al., 2020).
Materials Science
- Amine-Functionalized Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have been extensively reviewed for their structures, syntheses, and properties. The inclusion of amino functionalities, akin to those in this compound, showcases their utility in CO2 capture and catalysis, underscoring the compound's potential in advanced material applications (Lin, Kong, & Chen, 2016).
Catalysis
- Reductive Amination Processes : The role of amines in the reductive amination of aldehydes and ketones, potentially including structures related to this compound, has been reviewed. These processes are crucial for the synthesis of primary, secondary, and tertiary amines, highlighting the importance of such compounds in industrial and pharmaceutical chemistry (Irrgang & Kempe, 2020).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335 , which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with the GABA receptor, potentially enhancing GABA transmission in the brain . This interaction could lead to an increase in inhibitory signals, helping to balance out excitatory signals .
Biochemical Pathways
Given its interaction with the gaba receptor, it likely impacts theGABAergic system . This system is involved in numerous physiological and psychological processes, including anxiety regulation, muscle tone, and sleep cycles .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its enhancement of GABA transmission. This could result in a decrease in neuronal excitability, potentially providing a calming effect and reducing the likelihood of seizures .
Properties
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDQFNSYQQZGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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